REACTION_SMILES
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[CH3:1][Si:2]([C:3]#[C:4][Si:5]([CH3:6])([CH3:7])[CH3:8])([CH3:9])[CH3:10].[CH:12]1([CH2:13][C:14]([OH:15])=[O:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[CH:45]1([CH2:51][C:52]([C:53]#[CH:54])=[O:55])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]1.[Cl-:11].[Na+:22].[Na+:23].[OH2:24].[OH2:25].[OH2:26].[OH2:27].[OH2:28].[OH2:29].[OH2:30].[OH2:31].[OH:32][B:33]1[O:34][B-:35]2([OH:44])[O:36][B-:37]([OH:42])([O:38][B:39]([OH:41])[O:40]2)[O:43]1>>[CH:45]1([CH2:51][CH:52]([C:53]#[CH:54])[OH:55])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC1CCCCC1
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Name
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C#CC(=O)CC1CCCCC1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CC(=O)CC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OB1O[B-]2(O)OB(O)O[B-](O)(O1)O2
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC(O)CC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |